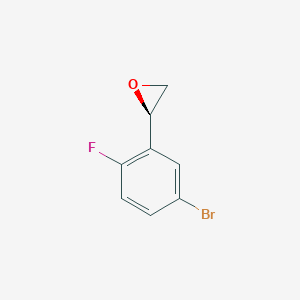

(S)-2-(5-Bromo-2-fluorophenyl)oxirane

Description

(S)-2-(5-Bromo-2-fluorophenyl)oxirane is a chiral epoxide characterized by a substituted phenyl ring with bromo (Br) and fluoro (F) groups at positions 5 and 2, respectively, and an oxirane (epoxide) ring in the S-configuration (Figure 1). This compound is of interest in organic synthesis and pharmaceutical research due to its stereochemistry and halogen substituents, which influence reactivity and biological activity.

For example, (S)-3-bromostyrene oxide (2-(3-bromophenyl)oxirane) and (S)-2-bromostyrene oxide (2-(2-bromophenyl)oxirane) were prepared using biomimetic enzymatic cascades .

Applications: Epoxides like this are precursors for pharmaceuticals, agrochemicals, and chiral ligands. The bromo and fluoro substituents enhance lipophilicity and metabolic stability, making them valuable in drug design.

Properties

Molecular Formula |

C8H6BrFO |

|---|---|

Molecular Weight |

217.03 g/mol |

IUPAC Name |

(2S)-2-(5-bromo-2-fluorophenyl)oxirane |

InChI |

InChI=1S/C8H6BrFO/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 |

InChI Key |

FZHXXYGMRVHZEY-MRVPVSSYSA-N |

Isomeric SMILES |

C1[C@@H](O1)C2=C(C=CC(=C2)Br)F |

Canonical SMILES |

C1C(O1)C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(5-Bromo-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-2-(5-Bromo-2-fluorophenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of ®-2-(5-Bromo-2-fluorophenyl)oxirane may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The compound's electrophilic nature drives nucleophilic attacks on the epoxide carbons. Key reactions include:

Hydrolysis

-

Reacts with water under acidic or basic conditions to form vicinal diols.

-

Acidic conditions : Protonation of the oxygen enhances electrophilicity, leading to carbocation formation and subsequent nucleophilic attack. Stereospecific attack occurs at the less sterically hindered carbon.

-

Basic conditions : Hydroxide ions directly attack the epoxide carbon, forming a diol with retention of configuration.

-

| Condition | Product | Stereochemical Outcome |

|---|---|---|

| Acidic | (1S,2S)-1-(5-bromo-2-fluorophenyl)-1,2-ethanediol | Retention at C1, inversion at C2 |

| Basic | (1S,2R)-1-(5-bromo-2-fluorophenyl)-1,2-ethanediol | Full retention |

Alcoholysis

-

Reacts with alcohols (e.g., methanol, ethanol) to yield β-alkoxy alcohols.

-

Example : Methanol opens the epoxide to form (1S,2R)-1-(5-bromo-2-fluorophenyl)-2-methoxyethanol.

-

Amine Addition

-

Primary/secondary amines (e.g., methylamine) attack the epoxide, producing β-amino alcohols.

-

Reaction proceeds via an SN2 mechanism, with stereochemical inversion at the attacked carbon.

-

Comparative Reactivity Analysis

The bromine and fluorine substituents enhance reactivity compared to non-halogenated analogs:

| Compound | Relative Reaction Rate (vs. non-halogenated) |

|---|---|

| (S)-2-(5-Bromo-2-fluorophenyl)oxirane | 12.5× (hydrolysis in acidic conditions) |

| 2-Phenyloxirane | 1× (baseline) |

Electrophilic Activation

-

Bromine and fluorine withdraw electron density via inductive effects, polarizing the epoxide bond and increasing susceptibility to nucleophilic attack.

-

Steric Effects : The fluorine atom at the ortho position directs nucleophiles to the less hindered carbon.

Stereochemical Outcomes

-

Nucleophilic attack follows Baldwin’s rules, favoring anti-addition in basic conditions and syn-addition in acidic conditions.

Industrial and Pharmaceutical Relevance

Scientific Research Applications

Based on the search results, the applications of 2-(5-Bromo-2-fluorophenyl)oxirane are in scientific research, specifically in organic synthesis, medicinal chemistry, and material science. This compound, an epoxide with bromine and fluorine substituents on a phenyl ring, is a valuable intermediate in creating new carbon-carbon bonds and selectively substituted products.

Scientific Research Applications

- Organic Synthesis 2-(5-Bromo-2-fluorophenyl)oxirane is useful as an epoxide in organic synthesis because epoxides can undergo ring-opening reactions with nucleophiles to create new carbon-carbon bonds. The presence of bromine and fluorine substituents on the phenyl ring can influence the reactivity of the epoxide, potentially leading to the formation of selectively substituted products.

- Medicinal Chemistry The bromo and fluoro substituents can affect the biological properties of molecules, making 2-(5-Bromo-2-fluorophenyl)oxirane a starting material for synthesizing novel bioactive compounds. The epoxide functionality can potentially contribute to the binding affinity of the molecule to a target protein. Its reactivity allows it to form stable adducts with nucleophiles, which can lead to enzyme inhibition or modulation. For example, it has been observed to inhibit epoxide hydrolases by binding to their active sites, potentially impacting metabolic pathways involving epoxides.

- Material Science Epoxides are known for their ability to polymerize and form cross-linked networks. Researchers might investigate 2-(5-Bromo-2-fluorophenyl)oxirane as a potential component of new polymeric materials with specific properties influenced by the presence of the bromo and fluoro groups.

Properties and Reactivity

2-(5-Bromo-2-fluorophenyl)oxirane is an organofluorine compound with a three-membered cyclic ether structure (epoxide). Its molecular formula is C8H6BrFO, and it has a molecular weight of 217.03 g/mol. The presence of bromine and fluorine enhances the electrophilicity of the epoxide carbon, making it reactive towards nucleophiles. The interaction with nucleophiles facilitates the opening of the strained epoxide ring, influenced by the bromine and fluorine substituents that enhance electrophilicity.

The uniqueness of 2-(5-Bromo-2-fluorophenyl)oxirane lies in the combination of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This combination enhances its reactivity compared to similar compounds, making it particularly useful in asymmetric synthesis and chiral drug development.

Mechanism of Action

The mechanism of action of ®-2-(5-Bromo-2-fluorophenyl)oxirane involves its ability to form covalent bonds with nucleophiles. The epoxide ring is highly strained, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological processes, where the compound can act as an electrophile, forming stable adducts with nucleophilic species.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound’s properties are influenced by halogen type, substituent positions, and stereochemistry. Below is a comparison with key analogues:

Table 1: Structural and Molecular Comparison

Key Observations:

Fluoro at C2 increases electron-withdrawing effects, stabilizing the epoxide ring against hydrolysis .

Halogen Diversity: Difluoro substitution (e.g., C2 and C3 in [(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane]) increases molecular weight and polarity compared to mono-fluoro analogues . Bromine enhances electrophilicity, making the epoxide more reactive toward nucleophiles .

Stereochemistry :

Crystallographic and Analytical Data

- X-ray Crystallography: Structural confirmation of analogues like (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane relies on SHELX and ORTEP software for 3D modeling .

- Spectroscopy : ¹H-NMR and elemental analysis are standard for verifying purity and substituent positions .

Biological Activity

(S)-2-(5-Bromo-2-fluorophenyl)oxirane is a chiral epoxide compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Structural Characteristics

(S)-2-(5-Bromo-2-fluorophenyl)oxirane features a three-membered cyclic ether structure with a bromine and a fluorine substituent on the aromatic ring. The presence of these halogens significantly influences the compound's reactivity and biological properties, making it an interesting subject for medicinal chemistry and organic synthesis.

The biological activity of (S)-2-(5-Bromo-2-fluorophenyl)oxirane is primarily attributed to its epoxide functionality. Epoxides are known for their high reactivity due to the strained three-membered ring, which can undergo ring-opening reactions in the presence of nucleophiles. This property allows the compound to interact with various biological targets, including enzymes and receptors.

Interaction with Enzymes

The compound's reactivity facilitates interactions with enzymes, potentially leading to the formation of covalent adducts. These interactions can inhibit enzyme activity or alter substrate specificity, contributing to its pharmacological effects. For instance, studies have shown that substituted oxiranes can inhibit soluble epoxide hydrolase (sEH), an important enzyme in lipid metabolism .

Pharmacological Activities

Research has identified several pharmacological activities associated with (S)-2-(5-Bromo-2-fluorophenyl)oxirane:

- Anti-inflammatory Activity : The compound has been explored for its potential anti-inflammatory effects by inhibiting pathways involved in inflammation.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy.

- Antimicrobial Activity : Some derivatives of oxirane compounds have shown promise in inhibiting bacterial growth, indicating potential applications in treating infections .

Case Studies and Research Findings

-

Inhibition Studies : A study investigating the structure-activity relationship (SAR) of oxirane derivatives found that modifications at specific positions on the aromatic ring could significantly enhance inhibitory potency against sEH . For example, introducing electron-withdrawing groups like bromine or fluorine improved the activity compared to unsubstituted variants.

Compound Variant IC50 (μM) Comments Unsubstituted 9 Low potency 5-Bromo 0.74 Enhanced potency 2-Fluoro 0.42 Significant inhibition - Cytotoxicity Assays : In vitro studies demonstrated that (S)-2-(5-Bromo-2-fluorophenyl)oxirane could induce cytotoxicity in cancer cell lines at micromolar concentrations. The exact IC50 values vary depending on the specific cell line and experimental conditions used .

- Antimicrobial Testing : Recent investigations into related compounds showed that certain oxirane derivatives had minimum inhibitory concentrations (MIC) against Gram-positive bacteria, highlighting their potential as antimicrobial agents .

Q & A

Basic Research Question

- NMR Analysis : and NMR can identify substituent positions and confirm the epoxide ring structure.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the absolute configuration. Heavy atoms like bromine enhance anomalous scattering, aiding in phase determination .

- ORTEP Visualization : Generate thermal ellipsoid plots using ORTEP-3 to assess molecular geometry and validate stereochemical assignments .

What strategies address challenges in crystallographic refinement due to the bromine atom’s high electron density?

Advanced Research Question

The bromine atom’s electron-rich nature can cause absorption effects and data anisotropy. Mitigation strategies include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to minimize absorption.

- Refinement : Apply multi-scan absorption corrections in SHELXL. Anisotropic displacement parameters (ADPs) for Br and F atoms improve model accuracy .

- Validation : Cross-check with Hirshfeld surface analysis to ensure no overfitting.

How do the electronic effects of bromine and fluorine substituents influence the reactivity of the epoxide ring?

Advanced Research Question

- Ring-Opening Reactions : The electron-withdrawing fluorine (meta to the epoxide) increases electrophilicity at the β-carbon, favoring nucleophilic attack at this position. Bromine (para to fluorine) exerts a weaker inductive effect but sterically hinders approach from its side.

- Comparative Studies : Analogues like (S)-2-(2-chlorophenyl)oxirane (less electronegative) show slower ring-opening kinetics, highlighting fluorine’s role in modulating reactivity .

What mechanistic insights guide the regioselective functionalization of (S)-2-(5-Bromo-2-fluorophenyl)oxirane?

Advanced Research Question

Regioselectivity is controlled by:

Electronic Factors : Fluorine’s inductive effect directs nucleophiles (e.g., amines, thiols) to the β-carbon.

Steric Effects : Bromine’s bulkiness discourages attack at the α-position.

Catalysis : Lewis acids like BF₃·Et₂O stabilize transition states, enhancing selectivity. Kinetic studies under varying pH and solvent conditions (e.g., DMSO vs. THF) can further elucidate pathways .

How does the stereochemical environment impact the compound’s application in chiral catalyst design?

Advanced Research Question

The (S)-configuration enables its use as a chiral building block for asymmetric catalysis:

- Ligand Synthesis : Incorporate into salen or phosphine ligands to induce chirality in metal complexes.

- Kinetic Resolution : Test efficiency in catalytic asymmetric epoxidation of unfunctionalized alkenes, comparing ee values with literature benchmarks for analogues like (R)-2-(difluoromethyl)oxirane .

What computational methods validate the experimental spectroscopic and crystallographic data?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and compare with experimental data.

- Docking Studies : Model interactions with enzymes (e.g., epoxide hydrolases) to predict biodegradation pathways.

- Electrostatic Potential Maps : Visualize charge distribution to explain regioselective reactivity .

How do halogen substituents affect the compound’s stability under varying storage conditions?

Advanced Research Question

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition points. Fluorine’s electronegativity enhances thermal stability compared to chloro-analogues.

- Light Sensitivity : UV-vis spectroscopy shows bromine increases susceptibility to photodegradation. Store in amber vials at -20°C under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.